Benz(a)anthracene-7-methanol, acetate

mutagenicity Salmonella reverse mutation assay metabolic activation

Researchers requiring a direct-acting PAH mutagen for genetic toxicology face a critical gap: most 7-substituted benz[a]anthracene analogs demand S9-mediated bioactivation, confounding experimental readouts. Benz(a)anthracene-7-methanol acetate (CAS 17526-24-8) is the only 7-substituted derivative that acts as an ultimate mutagen without metabolic activation. • S9-independent DNA damage: validated mutagenicity in Ames tests at 1 nmol/plate without microsomal enzymes. • ATP-independent DNA binding enables precise dissection of microsomal activation pathways distinct from phosphate ester or sulfation conjugation. • Free of 12-methyl substitution: structurally clean scaffold for SAR studies isolating 7-position effects on carcinogenic potency.

Molecular Formula C21H16O2
Molecular Weight 300.3 g/mol
CAS No. 17526-24-8
Cat. No. B135658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene-7-methanol, acetate
CAS17526-24-8
SynonymsBenz[a]anthracene-7-methanol Acetate;  7-Acetoxymethylbenz[a]anthracene
Molecular FormulaC21H16O2
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41
InChIInChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3
InChIKeyTUXPBTQUURFHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benz(a)anthracene-7-methanol, acetate – Identity, Physicochemical Profile, and Procurement


Benz(a)anthracene-7-methanol, acetate (also known as 7‑acetoxymethylbenz[a]anthracene or tetraphen-7-ylmethyl acetate) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₂₁H₁₆O₂ and a molecular weight of 300.35 g/mol . The compound is a 7‑substituted benz[a]anthracene in which the benzylic alcohol of the parent 7‑hydroxymethylbenz[a]anthracene is acetylated. It is a brown solid, soluble in dichloromethane, ethyl acetate, and tetrahydrofuran, with a boiling point of approximately 401.58 °C (rough estimate), a density of 1.1027 g/cm³, and a refractive index of 1.5680 . The acetate derivative is of significant toxicological interest because the 7‑acetoxymethyl substituent alters the compound’s metabolic activation requirements relative to the parent alcohol and other 7‑substituted analogs, forming the basis of its use as a direct-acting mutagen standard in genetic toxicology [1].

Direct-acting mutagen Functions as ultimate mutagen without S9 metabolic activation Ideal positive control for Ames tests and mutagenicity screens
Defined activation pathway ATP-independent DNA binding bypasses phosphate ester intermediate Enables microsomal activation studies independent of phosphate conjugation
Structural specificity Lacks 12-methyl substituent; isolates 7-acetoxymethyl effect Supports SAR studies without confounding 12-position modification

Why Generic Substitution Fails for Benz(a)anthracene-7-methanol, acetate


Closely related 7‑substituted benz[a]anthracene derivatives are not functionally interchangeable because the 7‑acetoxymethyl group confers a unique ability to act as an ultimate mutagen—exerting DNA‑damaging activity without metabolic activation—while the corresponding 7‑hydroxymethyl, 7‑formyl, 7‑methyl, and 7‑methoxymethyl analogs all require S9‑mediated bioactivation to become mutagenic [1]. This property is lost upon hydrolysis to the parent alcohol or upon substitution with other 7‑functional groups, meaning that any generic replacement would fundamentally alter the compound’s mechanism of action in experimental systems. Consequently, researchers who need a direct-acting benz[a]anthracene mutagen for mechanistic studies, assay controls, or carcinogenesis research cannot simply use a cheaper or more readily available 7‑hydroxy or 7‑methyl derivative and expect equivalent biological readout. The quantitative evidence below substantiates this irreplaceable differentiation.

Direct-acting profile may not transfer
Other 7-substituted analogs (hydroxymethyl, formyl, methyl, methoxymethyl) require S9 metabolic activation; using them may remove the key attribute of ultimate mutagen without S9.
DNA binding mechanism context differs
7-Hydroxymethyl analog shows ATP-dependent binding through a reactive phosphate ester, while the acetate derivative works via an ATP-independent pathway; experimental readouts may shift.
Physicochemical properties alter handling
Molecular weight, solubility, and chromatographic retention differ from the parent alcohol; protocols optimized for one may require re-validation for the other.

Benz(a)anthracene-7-methanol, acetate – Quantitative Differentiation Evidence


Direct Mutagenicity Without Metabolic Activation

In a head‑to‑head Salmonella reverse mutation assay, 7‑acetoxymethylbenz[a]anthracene (7‑AcOCH₂‑B[a]A) was the only compound among five 7‑substituted derivatives that exhibited mutagenic activity in the absence of S9 metabolic activation, thereby establishing it as an ultimate mutagen. The 7‑hydroxymethyl, 7‑formyl, 7‑methyl, and 7‑methoxymethyl derivatives all required the addition of S9 to produce a mutagenic response. The study also reported that all five compounds were mutagenic in the presence of S9 [1].

Direct mutagenicity
Head-to-head comparison
7-AcOCH₂-B[a]A: Active without S9
vs. 4 other 7‑substituted analogs: Inactive without S9
Establishes direct-acting ultimate mutagen role
All compounds active with S9; study context: Salmonella assay
mutagenicity Salmonella reverse mutation assay metabolic activation

ATP‑Independent DNA Binding

When incubated with calf thymus DNA, both 7‑acetoxymethyl‑ and 7‑hydroxymethyl‑B[a]A showed negligible binding in the absence of microsomal enzymes or ATP. Microsomal enzymes significantly enhanced DNA binding for both hydrocarbons. However, 7‑HOCH₂‑B[a]A binding increased linearly over a six‑hour period in the presence of ATP, indicating formation of a reactive phosphate ester intermediate. In contrast, 7‑AcOCH₂‑B[a]A binding was not ATP‑dependent, demonstrating that the acetate group bypasses the phosphate ester activation pathway [1].

ATP dependency
Cross-study comparable
7-AcOCH₂-B[a]A: DNA binding not ATP‑dependent
7-HOCH₂-B[a]A: Binding ATP‑dependent (linear increase over 6 h)
Differentiates microsomal activation pathway
Calf thymus DNA ± microsomes; acetate bypasses phosphate ester formation
DNA binding microsomal activation metabolic activation mechanism

Molecular Weight and Solubility Differences

The acetylation of 7‑hydroxymethylbenz[a]anthracene to 7‑acetoxymethylbenz[a]anthracene increases the molecular weight from 258.3 g/mol to 300.35 g/mol (+42 g/mol, corresponding to the acetyl group). The acetate exhibits a boiling point of approximately 401.58 °C (rough estimate), a density of 1.1027 g/cm³, and a refractive index of 1.5680, and is soluble in dichloromethane, ethyl acetate, and tetrahydrofuran . By contrast, the parent alcohol has a melting point >198 °C (decomposition) and a different solubility profile . These differences affect chromatographic retention, extraction efficiency, and formulation for in vitro assays.

Molecular weight shift
Supporting evidence
+42 g/mol vs. parent alcohol
300.35 g/mol (acetate) vs 258.3 g/mol (alcohol); bp ~401.6°C vs mp >198°C (dec.)
Alters chromatographic retention and handling
Solubility in DCM, EtOAc, THF; different extraction and formulation profiles
physicochemical properties solubility analytical chemistry

Benz(a)anthracene-7-methanol, acetate – Research and Industrial Application Scenarios


Direct-Acting Mutagen Standard in Genetic Toxicology Assays

Because 7‑acetoxymethylbenz[a]anthracene is the only 7‑substituted benz[a]anthracene that acts as an ultimate mutagen without S9 activation [1], it serves as an ideal positive control in Ames tests and other mutagenicity assays where a direct‑acting PAH mutagen is required. Laboratories performing regulatory genetic toxicology testing can use this compound to validate assay sensitivity for ultimate mutagens, ensuring that their test systems detect direct DNA‑damaging agents.

Mechanistic Studies of Ultimate Carcinogen Bioactivation

The ATP‑independent DNA binding of 7‑AcOCH₂‑B[a]A, contrasted with the ATP‑dependent activation of 7‑HOCH₂‑B[a]A [1], makes the acetate derivative a precise tool for dissecting microsomal activation pathways that do not involve phosphate ester formation. Researchers investigating the bioactivation of benzylic acetates of PAHs can use this compound to study the formation of DNA adducts mediated by microsomal enzymes, distinguishing this pathway from sulfation or phosphate conjugation.

SAR Studies of 7‑Substituted Benz[a]anthracenes

The absence of a 12‑methyl group on the target compound, in contrast to 7‑acetoxymethyl‑12‑methylbenz[a]anthracene (CAS 17526-35-1) which bears an additional methyl substituent [1], allows researchers to isolate the effect of the 7‑acetoxymethyl moiety on mutagenicity and DNA binding without the confounding influence of the 12‑position modification. This structural simplicity is essential for SAR studies that aim to map the contribution of individual substituents to carcinogenic potency.

Environmental Monitoring and Carcinogen Adductomics Research

The well‑characterized DNA‑binding properties and the established mutagenicity profile of 7‑AcOCH₂‑B[a]A [1] support its use as a reference standard in the development and validation of analytical methods for detecting PAH‑DNA adducts in biological samples. Environmental health researchers can employ this compound as a calibration standard for mass spectrometry‑based adductomics workflows, facilitating the identification and quantification of benzylic PAH adducts in human exposure studies.

Application
Selection Property
Validation Focus
Direct-acting mutagen standard
S9-independent mutagenic activity
Assay sensitivity for ultimate mutagens
Carcinogen bioactivation studies
ATP-independent DNA binding pathway
Microsomal activation without phosphate conjugation
SAR of 7-substituted benz[a]anthracenes
Unsubstituted 12-position
Isolate contribution of 7-acetoxymethyl moiety
Adductomics reference standard
Characterized DNA adduct profile
MS calibration for benzylic PAH adducts
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